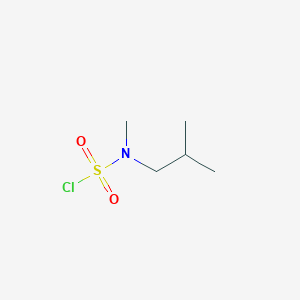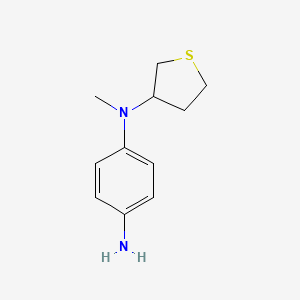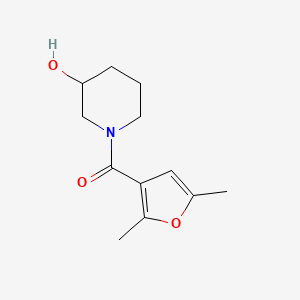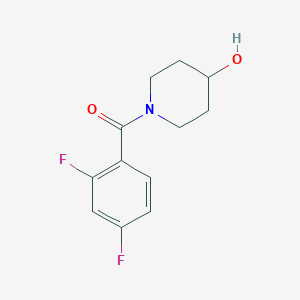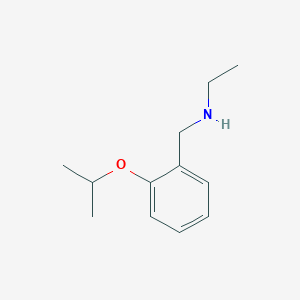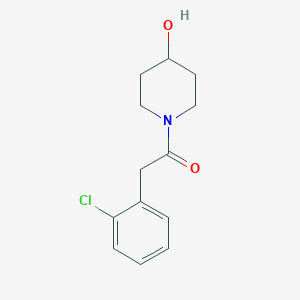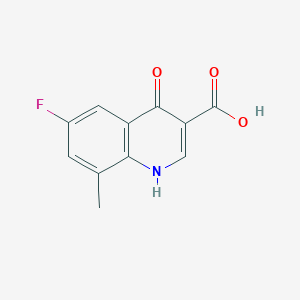
6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Übersicht
Beschreibung
6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8FNO3 and its molecular weight is 221.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction, as it is involved in the replication, transcription, and repair of bacterial DNA .
Mode of Action
This compound interacts with its target by inhibiting the bacterial DNA-gyrase . This inhibition disrupts the replication and transcription processes, thereby halting bacterial growth .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA-gyrase, it prevents the supercoiling of DNA, which is a critical step in DNA replication . This disruption in the pathway leads to the cessation of bacterial growth .
Pharmacokinetics
Like other fluoroquinolones, it is expected to have good oral bioavailability and broad tissue distribution .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By disrupting DNA replication, the compound prevents bacteria from reproducing, thereby stopping the progression of the bacterial infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as metal ions, can potentially interact with the compound and alter its efficacy .
Biochemische Analyse
Biochemical Properties
6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription . The compound binds to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands, thereby inhibiting bacterial cell division and leading to cell death . This interaction is highly specific to bacterial enzymes, making the compound effective against a wide range of bacterial pathogens .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . The compound also affects cell signaling pathways by inhibiting the synthesis of essential proteins required for bacterial survival . Additionally, it influences gene expression by preventing the transcription of genes involved in DNA replication and repair . In mammalian cells, the compound has minimal effects due to the lack of target enzymes, making it a safe and effective antibacterial agent .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . The compound binds to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands . This results in the accumulation of double-strand breaks in the bacterial DNA, leading to cell death . The binding interactions are highly specific to bacterial enzymes, ensuring minimal effects on mammalian cells . Additionally, the compound may induce changes in gene expression by preventing the transcription of genes involved in DNA replication and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation . The compound is relatively stable under normal laboratory conditions, but it may degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that the compound maintains its antibacterial activity for extended periods, although its efficacy may decrease slightly due to degradation . In in vitro and in vivo studies, the compound has demonstrated sustained antibacterial effects, with minimal long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, it may cause toxic effects, including gastrointestinal disturbances, liver toxicity, and alterations in blood cell counts . Threshold effects have been observed, with a clear dose-response relationship between the compound’s concentration and its antibacterial efficacy . It is essential to determine the optimal dosage to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its antibacterial activity . The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites . These metabolites may have reduced antibacterial activity compared to the parent compound . The compound also affects metabolic flux by inhibiting bacterial enzymes involved in DNA replication and transcription .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is absorbed into bacterial cells through porin channels in the outer membrane . Once inside the cell, it binds to DNA gyrase and topoisomerase IV, exerting its antibacterial effects . In mammalian cells, the compound is distributed primarily in the liver and kidneys, where it undergoes metabolism and excretion . The compound’s localization and accumulation are influenced by its chemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it interacts with DNA gyrase and topoisomerase IV . The compound’s activity is influenced by its ability to penetrate the bacterial cell membrane and reach its target enzymes . In mammalian cells, the compound is localized mainly in the cytoplasm and organelles involved in metabolism, such as the liver and kidneys . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its antibacterial activity .
Eigenschaften
IUPAC Name |
6-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSSZLNICXHDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


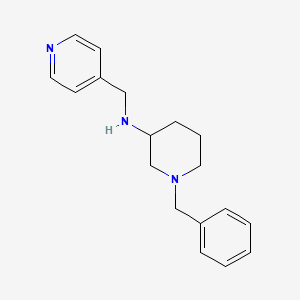
![2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1462540.png)
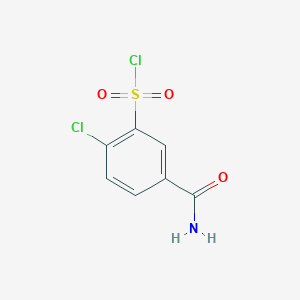
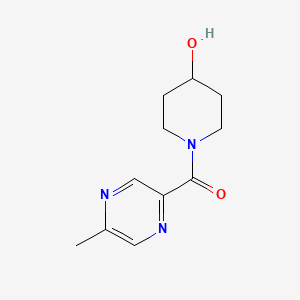
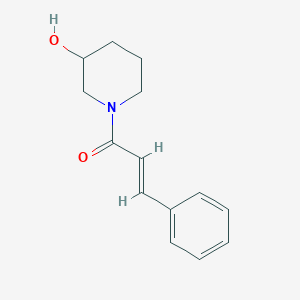
![1-{4-[(3-Methoxypropyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462548.png)
